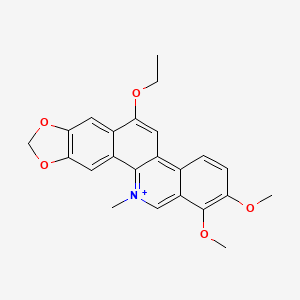

5-Ethoxychelerthrine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Ethoxychelerthrine: is a quaternary benzo[c]phenanthridine alkaloid, a derivative of chelerythrine. It is known for its potential antimicrobial and antitumor activities. This compound is often used as a chemical reference substance for quality control in traditional Chinese herbal medicines .

Mecanismo De Acción

Target of Action

5-Ethoxychelerthrine, also known as Ethoxychelerythrin, is a derivative of Chelerythrine . It primarily targets Protein Kinase C (PKC) , a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

As a PKC inhibitor , this compound interacts with PKC, preventing it from performing its usual role in cellular signaling. This interaction and the resulting changes can influence various cellular processes, including cell cycle progression, apoptosis, and differentiation .

Biochemical Pathways

PKC is involved in several signaling pathways, including the regulation of the cell cycle, apoptosis, and differentiation .

Pharmacokinetics

Its chemical nature suggests that it may undergo rapid chemical changes in different solvents .

Result of Action

The inhibition of PKC by this compound can lead to various molecular and cellular effects. These effects can include alterations in cell cycle progression, apoptosis, and differentiation . .

Análisis Bioquímico

Biochemical Properties

It is known that 5-Ethoxychelerthrine is a derivative of chelerythrine , which suggests that it may interact with similar enzymes, proteins, and other biomolecules

Cellular Effects

Given its reported antimicrobial and antitumor activities , it is likely that this compound influences cell function in some way This could include impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to be a cell-permeable protein kinase C (PKC) inhibitor , suggesting that it may exert its effects at the molecular level by binding to and inhibiting PKC This could lead to changes in gene expression and other cellular processes

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. One study suggests that this compound may be formed as an artifact during sample processing, which could potentially affect its stability and degradation

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of 5-Ethoxychelerthrine typically involves the ethylation of chelerythrine. The reaction conditions often include the use of ethyl iodide in the presence of a base such as potassium carbonate, under reflux conditions .

Industrial Production Methods: : Industrial production methods for this compound are not well-documented in the literature. the synthesis process in a laboratory setting can be scaled up for industrial purposes, maintaining similar reaction conditions and reagents.

Análisis De Reacciones Químicas

Types of Reactions: : 5-Ethoxychelerthrine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophilic reagents like sodium ethoxide are employed.

Major Products: : The major products formed from these reactions include various derivatives of this compound, such as dihydro derivatives and substituted phenanthridines .

Aplicaciones Científicas De Investigación

5-Ethoxychelerthrine has several scientific research applications:

Chemistry: It is used as a reference substance in chromatography for the quality control of herbal medicines.

Biology: Studies have shown its potential antimicrobial properties.

Medicine: Research indicates its antitumor activity, making it a candidate for cancer research.

Industry: It is used in the standardization of traditional Chinese medicines.

Comparación Con Compuestos Similares

Similar Compounds

Chelerythrine: The parent compound, known for its PKC inhibitory activity.

Nitidine: Another quaternary benzo[c]phenanthridine alkaloid with similar biological activities.

Comparison: : 5-Ethoxychelerthrine is unique due to its ethoxy group, which may enhance its solubility and bioavailability compared to chelerythrine. This modification can potentially improve its efficacy in biological applications .

Actividad Biológica

5-Ethoxychelerthrine is a compound of interest due to its potential biological activities, particularly in the context of cancer research and cellular processes. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.

- Chemical Formula : C18H20N2O3

- Molecular Weight : 312.36 g/mol

- CAS Number : 794458-56-3

This compound has been identified as a selective stabilizer of G-quadruplex structures, which play critical roles in regulating gene expression and maintaining telomere integrity. The compound exhibits inhibitory effects on telomerase activity, which is pivotal for the proliferation of cancer cells.

Inhibition of Telomerase Activity

In vitro studies have demonstrated that this compound inhibits telomerase with an IC50 value of approximately 300 nM. This inhibition is significant as telomerase activity is often upregulated in cancer cells, allowing them to evade senescence and continue dividing.

Biological Activity Summary

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| T98G | 4.8 ± 1.1 | Reduced viability |

| CB193 | 3.9 ± 0.4 | Reduced viability |

| U118-MG | 8.4 ± 0.5 | Reduced viability |

| SAOS-2 | >15 | Limited effect |

| Primary Astrocytes | 17.4 ± 1.2 | Reduced viability |

Case Studies and Research Findings

-

Study on Glioma Cell Lines

A study evaluated the effects of this compound on glioma cell lines, revealing significant reductions in cell viability across multiple tested lines. The compound's ability to induce DNA damage was linked to its interaction with telomeres, resulting in aberrations during mitosis. -

Mechanistic Insights

Research indicates that the compound activates Rad51-dependent pathways leading to specific telomere aberrations such as losses and doublets, primarily affecting lagging strand telomeres. Additionally, it induces DNA-PKcs-dependent sister telomere fusions, which contribute to genomic instability and cell death during mitosis. -

Role of ATM in Telomere Response

The role of ATM (Ataxia Telangiectasia Mutated) protein was explored in the context of this compound treatment. It was found that ATM status influences the extent of telomere instability, suggesting that ATM may help mitigate inappropriate DNA repair at telomeres.

Propiedades

IUPAC Name |

6-ethoxy-1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22NO5/c1-5-27-19-9-15-13-6-7-18(25-3)23(26-4)17(13)11-24(2)22(15)16-10-21-20(8-14(16)19)28-12-29-21/h6-11H,5,12H2,1-4H3/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVQDDLAYPRWNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C3C=CC(=C(C3=C[N+](=C2C4=CC5=C(C=C41)OCO5)C)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22NO5+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.